1-(3-nitrobenzyl)-4-(phenylsulfonyl)piperazine
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Overview
Description
1-(3-Nitrobenzyl)-4-(phenylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-nitrobenzyl group and a phenylsulfonyl group
Preparation Methods
The synthesis of 1-(3-nitrobenzyl)-4-(phenylsulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzyl chloride to form 3-nitrobenzyl chloride. This intermediate is then reacted with piperazine to yield 1-(3-nitrobenzyl)piperazine. The final step involves the sulfonylation of the piperazine derivative with phenylsulfonyl chloride under basic conditions to produce the target compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
1-(3-Nitrobenzyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The benzyl and sulfonyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Nitrobenzyl)-4-(phenylsulfonyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzyl)-4-(phenylsulfonyl)piperazine depends on its interaction with specific molecular targets. The nitro and sulfonyl groups can interact with biological molecules, potentially inhibiting or modifying their function. The piperazine ring may also play a role in binding to receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 1-(3-nitrobenzyl)-4-(phenylsulfonyl)piperazine include:
1-(3-Nitrobenzyl)piperazine: Lacks the phenylsulfonyl group, which may affect its chemical reactivity and biological activity.
1-(Phenylsulfonyl)piperazine: Lacks the nitrobenzyl group, which may influence its interactions with biological targets.
1-(3-Nitrobenzyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group, potentially altering its properties.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[(3-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-20(22)16-6-4-5-15(13-16)14-18-9-11-19(12-10-18)25(23,24)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOQCSFSCXIORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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